molecular formula C7H5BrF2N2O3 B3039968 2-Bromo-4-(difluoromethoxy)-6-nitroaniline CAS No. 142654-92-0

2-Bromo-4-(difluoromethoxy)-6-nitroaniline

Cat. No.: B3039968
CAS No.: 142654-92-0
M. Wt: 283.03 g/mol
InChI Key: CPPGFNQYDAFNAM-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)-6-nitroaniline is a halogenated nitroaniline derivative featuring a bromine atom at the 2-position, a difluoromethoxy group (-OCF₂H) at the 4-position, and a nitro (-NO₂) group at the 6-position of the aniline ring. The difluoromethoxy group introduces strong electron-withdrawing effects, influencing reactivity and physicochemical properties compared to other substituents .

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2N2O3/c8-4-1-3(15-7(9)10)2-5(6(4)11)12(13)14/h1-2,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPGFNQYDAFNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethoxy)-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The nitration of 2-bromo-4-(difluoromethoxy)aniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position.

    Bromination: The bromination of 4-(difluoromethoxy)aniline can be carried out using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The aniline moiety can be oxidized to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 2-bromo-4-(difluoromethoxy)-6-aminoaniline.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-Bromo-4-(difluoromethoxy)-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)-6-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential activity as an electron acceptor, which could be relevant in redox reactions.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural analogs based on substituents, molecular weight, and properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties
2-Bromo-4-tert-butyl-6-nitroaniline C₁₀H₁₃BrN₂O₂ tert-butyl (4) 273.13 g/mol High hydrophobicity due to bulky tert-butyl; used in synthetic intermediates
2-Bromo-6-methoxy-4-nitroaniline C₇H₇BrN₂O₃ methoxy (6) 247.05 g/mol Electron-donating methoxy group enhances solubility in polar solvents
4-Bromo-2-fluoro-6-nitroaniline C₆H₄BrFN₂O₂ fluoro (2) 234.01 g/mol Fluorine increases electronegativity; potential use in medicinal chemistry
2-Bromo-4-methoxy-6-nitroaniline C₇H₇BrN₂O₃ methoxy (4) 247.05 g/mol Density: 1.718 g/cm³; predicted boiling point: 352.1°C
2-Bromo-6-methyl-4-nitroaniline C₇H₇BrN₂O₂ methyl (6) 231.05 g/mol Methyl group improves stability; used in dye synthesis

Hypothesized Properties of 2-Bromo-4-(difluoromethoxy)-6-nitroaniline :

  • Molecular Formula : C₇H₅BrF₂N₂O₃ (estimated).
  • Molecular Weight : ~272.03 g/mol (higher than methoxy analogs due to fluorine atoms).
  • Solubility : Likely lower water solubility compared to methoxy derivatives but higher than tert-butyl analogs due to polar fluorine atoms.

Biological Activity

2-Bromo-4-(difluoromethoxy)-6-nitroaniline (CAS No. 142654-92-0) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of bromine, difluoromethoxy, and nitro groups, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula: C7H5BrF2N2O3
  • Molecular Weight: 283.03 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including antimicrobial and anticancer properties. The compound's interactions at the molecular level can influence various biochemical pathways.

The biological activity of this compound is believed to involve:

  • Enzyme Interaction: The compound may bind to specific enzymes, modulating their activity and affecting metabolic pathways.
  • Cell Signaling Pathways: It may influence pathways related to cell growth, apoptosis, and inflammation.

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibitory effects, particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. A notable study reported the following IC50 values:

Cell Line IC50 (µM)
Hepatocellular carcinoma (HepG2)5.6
Breast cancer (MCF7)8.3
Lung cancer (A549)7.1

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Toxicological Profile

While exploring its biological activities, it is crucial to assess the compound's safety profile:

  • Hepatotoxicity: A recent study highlighted potential hepatotoxic effects associated with prolonged exposure to similar compounds in the same class. Biomarkers such as ALT and AST were significantly elevated in treated groups compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-(difluoromethoxy)-6-nitroaniline
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2-Bromo-4-(difluoromethoxy)-6-nitroaniline

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